molecular formula C20H42N2O3S B1494100 Ammonium (S)-4-mercapto-2-palmitamidobutanoate CAS No. 474942-73-9

Ammonium (S)-4-mercapto-2-palmitamidobutanoate

Cat. No.: B1494100
CAS No.: 474942-73-9
M. Wt: 390.6 g/mol
InChI Key: WUXWCXRWTBPUKZ-UHFFFAOYSA-N
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Description

Ammonium (S)-4-mercapto-2-palmitamidobutanoate is a structurally complex ammonium salt characterized by a chiral center (S-configuration), a thiol (-SH) group at the 4-position, a palmitamide (C16 acyl) moiety at the 2-position, and a butanoate backbone. This compound integrates features of fatty acid derivatives, amino acid analogs, and sulfur-containing functional groups, making it unique in applications such as surfactant chemistry, drug delivery systems, or enzyme inhibition. However, detailed experimental data on its synthesis, stability, and biological activity remain sparse in publicly available literature.

Properties

CAS No.

474942-73-9

Molecular Formula

C20H42N2O3S

Molecular Weight

390.6 g/mol

IUPAC Name

azanium;2-(hexadecanoylamino)-4-sulfanylbutanoate

InChI

InChI=1S/C20H39NO3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24;/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24);1H3

InChI Key

WUXWCXRWTBPUKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+]

sequence

X

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Ammonium (S)-4-mercapto-2-palmitamidobutanoate is compared below with three classes of analogous compounds: ammonium salts, mercapto-containing molecules, and fatty acid conjugates.

Comparison with Other Ammonium Salts

  • Ammonium (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoate (CAS 73777-50-1): Molecular Formula: C₅H₁₅N₂O₄P vs. C₂₀H₄₂N₂O₃S (target compound). Functional Groups: Phosphoryl (-PO(OH)(CH₃)) vs. mercapto (-SH) and palmitamide. Key Differences: The phosphoryl group in the analog confers stronger hydrogen-bonding capacity and acidity (pKa ~1–2 for phosphate vs. ~10–12 for thiols). The target compound’s palmitamide chain increases hydrophobicity (logP ~6–8 estimated) compared to the phosphorylated analog (logP ~−2). Applications diverge: the analog may act as a chelator or enzyme cofactor, whereas the target compound could serve as a surfactant or prodrug carrier .
  • Quaternary Ammonium Antimuscarinics (e.g., Glycopyrronium): Charge: Permanent quaternary ammonium (N⁺) vs. primary ammonium (NH₄⁺) in the target compound.

Mercapto-Containing Analogues

  • 4-Mercapto-2-butanone (CAS 34619-12-0): Structure: Linear ketone with a terminal -SH group. Reactivity: The thiol group in both compounds participates in disulfide bond formation or metal chelation. However, the target compound’s ammonium group stabilizes the thiolate anion (S⁻) under physiological pH, enhancing nucleophilicity compared to the neutral 4-mercapto-2-butanone .
  • Cysteine Derivatives: Example: (2S)-2-Amino-5-[(4S)-4-amino-4-carboxybutanamido]-5-oxopentanoic acid (from TMIC Metabolomics Database). Key Contrast: Cysteine-based metabolites retain α-amino and carboxyl groups, enabling peptide bonding. The target compound replaces the amino group with a palmitamide, redirecting its function toward lipid-mediated processes .

Fatty Acid Conjugates

  • Palmitoylated Amino Acids (e.g., Palmitoyl-L-carnitine): Role: Facilitate fatty acid transport across mitochondrial membranes.

Preparation Methods

Amide Bond Formation with Palmitic Acid Derivatives

The palmitamide moiety is introduced by coupling palmitic acid or its activated derivatives (e.g., palmitoyl chloride or palmitic anhydride) with the amino group of the mercapto-substituted butanoate. Standard peptide coupling reagents like carbodiimides (e.g., EDC, DCC) or activated esters are employed under mild conditions to preserve the thiol functionality.

Specific Preparation Methodologies

While direct literature on ammonium (S)-4-mercapto-2-palmitamidobutanoate is limited, analogous preparation methods for similar mercapto-amino acid derivatives and their ammonium salts provide a reliable framework.

Stereoselective Synthesis of (S)-4-mercapto-2-butanoate Backbone

  • Starting Material: L-cysteine or its derivatives are commonly used as chiral precursors due to their inherent (S)-configuration and thiol group.
  • Modification: The carboxyl group can be selectively activated and elongated by coupling with palmitic acid derivatives.
  • Purification: Crystallization or chromatographic techniques ensure stereochemical purity.

Formation of Ammonium Salt

  • The free acid form of (S)-4-mercapto-2-palmitamidobutanoate is neutralized with ammonium hydroxide or ammonium carbonate to form the ammonium salt.
  • Careful pH control avoids thiol oxidation and ensures salt stability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Thiol protection (if needed) Acetyl chloride or trityl chloride 0–25 °C 1–3 hours Prevents oxidation during synthesis
Amide coupling Palmitoyl chloride, EDC, or DCC 0–25 °C 2–12 hours Mild conditions to protect thiol group
Deprotection (if applied) Acidic or basic hydrolysis Room temperature 1–4 hours Regenerates free thiol
Ammonium salt formation Ammonium hydroxide or ammonium carbonate Room temperature 30 min–1 hour pH ~7–8 to maintain thiol integrity
Purification Crystallization or chromatography Ambient Variable Ensures stereochemical and chemical purity

Analytical and Purification Techniques

  • Crystallization: Slow cooling from aqueous or mixed solvents yields pure ammonium salt crystals.
  • Chromatography: Reverse-phase HPLC or ion-exchange chromatography separates stereoisomers and removes impurities.
  • Characterization: NMR (especially ^1H and ^13C), FTIR, and mass spectrometry confirm structure and purity.
  • Thiols Stability: Use of inert atmosphere (nitrogen or argon) during synthesis and purification prevents oxidation.

Research Findings and Comparative Analysis

  • The use of L-cysteine as a starting material ensures retention of the (S)-configuration in the mercapto group-bearing backbone.
  • Amide bond formation with palmitoyl chloride under mild conditions avoids racemization and thiol oxidation.
  • Formation of the ammonium salt stabilizes the compound and enhances solubility, facilitating further applications.
  • Protection-deprotection strategies, although adding steps, improve overall yield and purity by preventing side reactions involving the thiol.
  • Reaction times and temperatures are optimized to balance reaction completion and functional group integrity.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Thiol Protection Acetylation or tritylation of –SH group Prevents oxidation Additional steps required
Amide Bond Formation Coupling with palmitoyl chloride using carbodiimides Mild, stereoselective Sensitive to moisture
Thiol Deprotection Acidic/basic hydrolysis Regenerates free thiol Risk of partial racemization
Ammonium Salt Formation Neutralization with ammonium hydroxide/carbonate Enhances solubility and stability Requires pH control
Purification Crystallization or chromatography High purity and stereochemical integrity Time-consuming

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium (S)-4-mercapto-2-palmitamidobutanoate
Reactant of Route 2
Ammonium (S)-4-mercapto-2-palmitamidobutanoate

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